molecular formula C15H14N4O3 B12662610 Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate CAS No. 64134-59-4

Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate

Cat. No.: B12662610
CAS No.: 64134-59-4
M. Wt: 298.30 g/mol
InChI Key: RYNBACWGOZCQIF-UHFFFAOYSA-N
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Description

Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate: is an organic compound with the molecular formula C15H13N3O3. This compound is characterized by the presence of an azido group (-N3) and a methoxyphenyl group attached to an aminobenzoate core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 5-amino-2-(4-methoxyphenyl)benzoic acid.

    Azidation: The amino group is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).

    Esterification: The carboxylic acid group is then esterified using methanol (CH3OH) and a catalyst such as sulfuric acid (H2SO4) to form the methyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azido group can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.

    Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN3) in DMF.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products:

    Substitution: Various azido derivatives.

    Reduction: Methyl 5-amino-2-(4-methoxyphenyl)aminobenzoate.

    Oxidation: Methyl 5-azido-2-(4-hydroxyphenyl)aminobenzoate.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Click Chemistry: The azido group is a key functional group in click chemistry, facilitating the formation of triazoles.

Biology:

    Bioconjugation: Used in the labeling of biomolecules due to its azido group, which can react with alkynes in bioconjugation reactions.

Medicine:

    Drug Development: Investigated for potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate largely depends on the specific application. In click chemistry, for example, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is highly specific and efficient, making it valuable in various scientific fields.

Comparison with Similar Compounds

    Methyl 5-amino-2-(4-methoxyphenyl)aminobenzoate: Similar structure but with an amino group instead of an azido group.

    Methyl 5-azido-2-(4-hydroxyphenyl)aminobenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness:

  • The presence of both an azido group and a methoxyphenyl group makes Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate unique. The azido group provides versatility in chemical reactions, particularly in click chemistry, while the methoxyphenyl group can influence the compound’s reactivity and solubility.

Properties

CAS No.

64134-59-4

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

methyl 5-azido-2-(4-methoxyanilino)benzoate

InChI

InChI=1S/C15H14N4O3/c1-21-12-6-3-10(4-7-12)17-14-8-5-11(18-19-16)9-13(14)15(20)22-2/h3-9,17H,1-2H3

InChI Key

RYNBACWGOZCQIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=[N+]=[N-])C(=O)OC

Origin of Product

United States

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